2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile
Beschreibung
This compound features a cyclopropane core substituted with two cyano groups and two aromatic moieties: a 4-chlorophenyl group and a 4-methyl-2-phenylthiazole-5-carbonyl unit. The thiazole moiety may contribute to biological activity, as seen in agrochemicals and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c1-13-20(28-21(26-13)15-5-3-2-4-6-15)19(27)18-17(22(18,11-24)12-25)14-7-9-16(23)10-8-14/h2-10,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLNMQNYASFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile , with the CAS number 478064-84-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 403.88 g/mol . The structure features a cyclopropane ring substituted with a chlorophenyl group and a thiazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile . For instance, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
The mechanism of action for these compounds involved inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at various phases .
The anticancer effects of thiazole derivatives are often attributed to their ability to interact with cellular targets involved in cancer progression. For example:
- Apoptosis Induction : Compounds similar to 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile have been shown to increase apoptotic markers in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S and G2/M phases, which is critical in halting cancer cell proliferation .
In Vitro Studies
In vitro evaluations using the MTT assay have been pivotal in assessing the cytotoxicity of thiazole-based compounds. The findings consistently reveal that modifications to the thiazole ring can significantly enhance biological activity. For instance:
- Substituting different aryl groups has been shown to increase lipophilicity and improve cellular uptake, thereby enhancing anticancer efficacy .
In Vivo Studies
Preclinical studies utilizing animal models have demonstrated that certain derivatives can effectively target tumor cells. For example, radiolabeling techniques have been employed to track the distribution of these compounds in tumor-bearing mice, confirming their ability to localize within malignant tissues .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Key Compounds:
2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile (CAS 477864-48-5)
- Substituent : 2-Nitrophenyl instead of 4-chlorophenyl.
- Impact : The nitro group is strongly electron-withdrawing, increasing electrophilicity compared to the chloro group. This may enhance reactivity in nucleophilic environments but reduce stability under reducing conditions .
- Safety : Requires stringent handling due to nitro group-associated hazards (e.g., thermal instability) .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Substituent: Fluorophenyl and triazole groups. Impact: Fluorine’s electronegativity and small size improve metabolic stability and bioavailability.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Substituent : Methoxyphenyl and pyrrolidinyl groups.
- Impact : The methoxy group donates electrons, altering electronic distribution, while the pyrrolidinyl group introduces basicity, affecting solubility and membrane permeability .
Data Table: Substituent Comparison
Physicochemical and Crystallographic Properties
- Crystallinity : The fluorophenyl-triazole analog () crystallizes in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the molecular plane, suggesting steric or electronic constraints that may influence packing and solubility .
- Cyclopropane Conformation: In the target compound and nitro analog, the cyclopropane ring’s strain is mitigated by conjugation with cyano groups, stabilizing the structure. This contrasts with carboxamide derivatives (e.g., ), where the absence of cyano groups increases flexibility .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound, and what are the critical reaction parameters?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclopropanation : Formation of the strained cyclopropane ring via [2+1] cycloaddition or Corey-Chaykovsky reactions, requiring precise temperature control (-20°C to 0°C) and anhydrous conditions .
- Thiazole Coupling : Introducing the 4-methyl-2-phenylthiazole moiety using Hantzsch thiazole synthesis, with stoichiometric optimization of α-haloketones and thioamides .
- Carbonyl Functionalization : Activation of the thiazole-5-carbonyl group using coupling agents like EDCI/HOBt in dichloromethane under inert atmospheres .
Critical parameters include solvent choice (e.g., THF for cyclopropanation), catalyst selection (e.g., Rh(II) complexes for stereoselectivity), and reaction time (12–48 hours for high yields).
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- X-ray Crystallography : Resolves 3D geometry and confirms stereochemistry. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond lengths (e.g., cyclopropane C–C: ~1.54 Å) and angles .
- Spectroscopy :
- NMR : H NMR (chlorophenyl protons: δ 7.2–7.4 ppm; cyclopropane protons: δ 1.8–2.2 ppm) and C NMR (carbonitrile carbons: δ 115–120 ppm) .
- FT-IR : Confirm carbonyl (C=O stretch: ~1700 cm) and nitrile (C≡N: ~2240 cm) groups .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] via ESI+) .
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered groups (e.g., methyl or phenyl rotations) with anisotropic displacement parameters .
- Twinning Analysis : Employ SHELXL’s TWIN/BASF commands to handle twinned crystals. Validate with R < 0.05 and Hooft parameter |y| < 0.05 .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular contacts .
Advanced: How can noncovalent interactions (e.g., π-π stacking, halogen bonds) in this compound be quantified?
Answer:
- Electron Density Analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces and sign(λ)ρ plots, identifying π-π interactions (low ρ, negative λ) and C–Cl···N halogen bonds (ρ ~0.03 a.u.) .
- Topological Parameters : Compute AIM (Atoms in Molecules) metrics with Gaussian09:
Advanced: How can molecular docking studies predict this compound’s bioactivity against a target enzyme?
Answer:
- Receptor Preparation : Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein (e.g., cytochrome P450) .
- Ligand Parameterization : Generate .pdbqt files for the compound, retaining rotatable bonds in the cyclopropane-thiazole linkage .
- Docking Protocol :
Advanced: How can computational modeling reconcile discrepancies between experimental and theoretical spectroscopy data?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian08. Compare calculated vs. experimental IR/NMR shifts (MAE < 10 cm for IR; <0.3 ppm for H NMR) .
- Solvent Effects : Apply PCM (Polarizable Continuum Model) for C NMR chemical shifts (e.g., DMSO: δ correction +3 ppm for nitriles) .
- Vibrational Assignments : Use Multiwfn’s vibrational mode visualization to resolve ambiguous FT-IR peaks (e.g., distinguishing C=O vs. C≡N stretches) .
Advanced: What strategies mitigate steric strain in the cyclopropane ring during synthesis?
Answer:
- Ring-Opening Prevention : Use bulky directing groups (e.g., tert-butyl esters) to stabilize transition states during cyclopropanation .
- Catalyst Tuning : Rhodium(II) carboxylates (e.g., Rh(OAc)) enhance stereoselectivity and reduce ring strain via transition-state stabilization .
- Post-Synthesis Stabilization : Introduce electron-withdrawing groups (e.g., –CN) to delocalize ring strain, confirmed by NBO analysis showing reduced σ*(C–C) occupancy .
Advanced: How does the electronic nature of substituents (e.g., –Cl, –CF3_33) influence the compound’s reactivity?
Answer:
- Hammett Analysis : Correlate σ values of substituents (4-Cl: σ=0.23; 4-CF: σ=0.54) with reaction rates for nucleophilic attacks on the thiazole carbonyl .
- DFT Frontier Orbitals : Calculate HOMO-LUMO gaps (ΔE ~5.2 eV for –Cl vs. ~5.8 eV for –CF) to predict electrophilicity trends .
- Solvent Polarity Effects : Use Kamlet-Taft parameters (e.g., DMSO: π*=1.00) to rationalize solvolysis rates in polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
